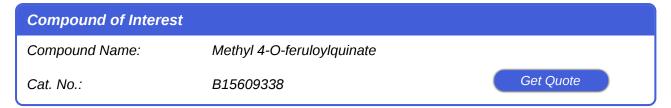


Methyl 4-O-feruloylquinate: A Comprehensive Physicochemical and Biological Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physicochemical properties, analytical methodologies, and hypothesized biological activities of **Methyl 4-O-feruloylquinate**. As a naturally occurring phenolic compound, this derivative of chlorogenic acid presents a subject of interest for its potential therapeutic applications, including antioxidant and anti-inflammatory effects.[1]

Core Physicochemical Properties

Methyl 4-O-feruloylquinate, also identified as 4-O-Feruloylquinic acid methyl ester, is structurally characterized by the esterification of ferulic acid with the 4-hydroxyl group of methyl quinate.[1][2] This structural arrangement imparts specific physicochemical characteristics that are fundamental to its isolation, characterization, and biological activity.



Property	Value	Source
CAS Number	195723-10-5	[2]
Molecular Formula	C18H22O9	[2][3]
Molecular Weight	382.36 g/mol	[2][3][4]
Purity	>97.5%	[2]
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
Solubility	No quantitative data available. Stock solutions of 10 mM can be prepared. For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.	[2]
рКа	Data not available	[2]

Spectroscopic and Chromatographic Data

The structural elucidation and purity assessment of **Methyl 4-O-feruloylquinate** rely on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight of **Methyl 4-O-feruloylquinate**. While specific fragmentation patterns for the methyl ester are not extensively detailed in public literature, data from its parent compound, 4-O-Feruloylquinic acid, offers insights into the expected fragmentation of the feruloyl and quinic acid moieties.[3]



Analysis Type	Expected Precursor Ion (m/z)	Key Fragment Ions (m/z) - for 4-O-Feruloylquinic acid
ESI-MS	[M+H]+: ~383.13, [M+Na]+: ~405.11	193 (Feruloyl moiety), 177, 145, 117

NMR Spectroscopic Data

While complete, experimentally verified Nuclear Magnetic Resonance (NMR) data for **Methyl 4-O-feruloylquinate** is not publicly available, NMR spectroscopy has been utilized for its structural confirmation.[3] A certificate of analysis for a commercially available sample indicates that the NMR spectrum is "Consistent with structure," though specific chemical shifts and coupling constants are not provided.[3] The methylation of the carboxylic acid on the quinic acid moiety is expected to primarily influence the chemical shifts of adjacent protons when compared to its parent compound, 4-feruloylquinic acid.[3]

UV Spectroscopic Data

The ultraviolet (UV) spectrum of **Methyl 4-O-feruloylquinate** is characterized by the presence of the ferulic acid chromophore.[3]

Solvent	Expected λmax (nm)
Methanol or Ethanol (typical)	~325 nm and ~290 nm

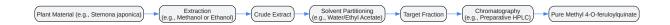
Experimental Protocols

The following section details standardized methodologies for the isolation, purification, and analysis of **Methyl 4-O-feruloylquinate**.

Isolation and Purification of Natural Product

Methyl 4-O-feruloylquinate can be isolated from plant sources, such as Stemona japonica.[1] [2][3] The general workflow for its purification involves a multi-step process.[3]





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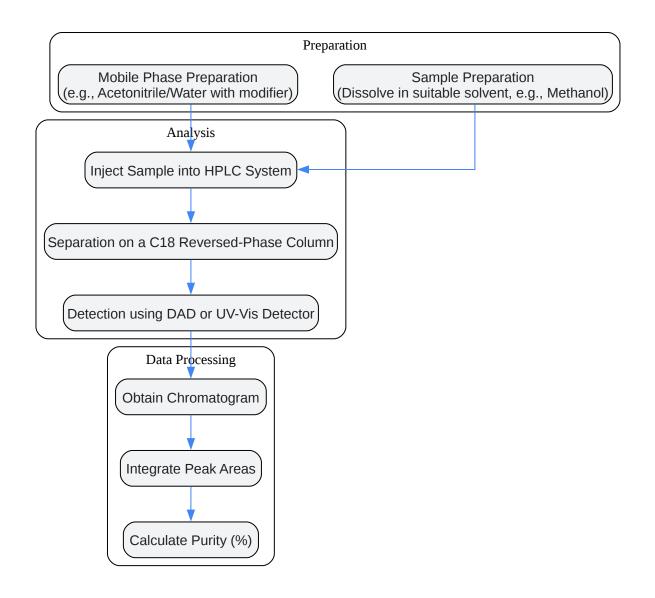
Isolation and Purification Workflow

- Extraction: The dried and ground plant material is extracted with a suitable organic solvent like methanol or ethanol to obtain a crude extract.[3]
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning using immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their differential solubility.[3]
- Chromatography: The fraction containing Methyl 4-O-feruloylquinate is further purified using one or more chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is often employed to yield the pure compound.[3]

Purity Determination using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **Methyl 4-O-feruloylquinate**.[2]





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HPLC Purity Determination Workflow

 Mobile Phase Preparation: A suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid, is prepared.



- Sample Preparation: A stock solution of the compound is prepared at a known concentration in a solvent such as methanol or DMSO.[2]
- Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector - DAD or UV-Vis) is used.[2]
- Chromatographic Conditions: The column temperature, flow rate, and mobile phase gradient are set, and the detector wavelength is optimized for the analyte.[2]
- Data Analysis: The purity is determined by calculating the ratio of the main peak area to the total area of all detected peaks.[2]

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is pivotal for the unambiguous structural confirmation of **Methyl 4-O-feruloylquinate**.[5]

- Sample Preparation: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[2]
- Data Acquisition: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[5]
- Spectral Analysis: The chemical shifts, coupling constants, and correlations are analyzed to confirm the connectivity and stereochemistry of the molecule.[5]

Molecular Weight Confirmation by Mass Spectrometry

- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.[3]
- Data Acquisition: The analysis is typically performed in both positive and negative ion modes to observe the molecular ion and its adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]



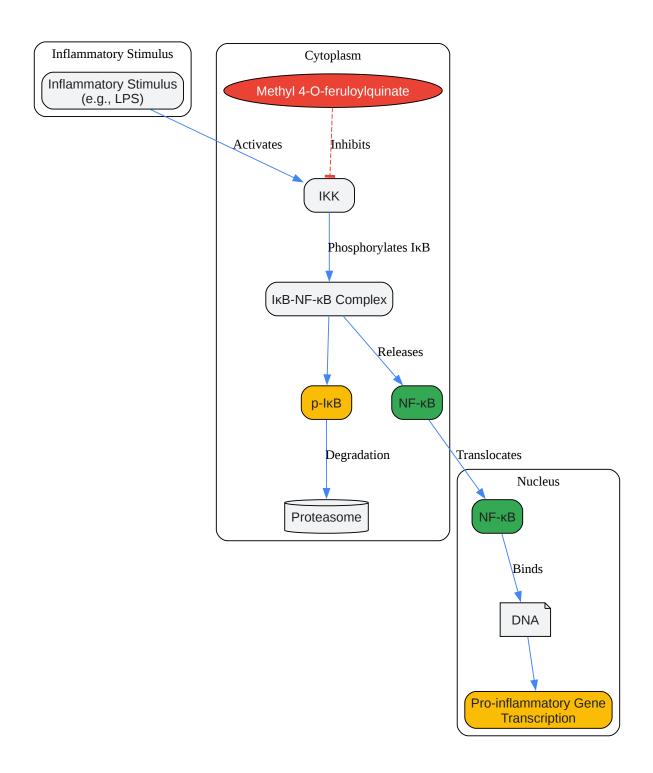
Biological Activity and Hypothesized Signaling Pathways

Methyl 4-O-feruloylquinate is suggested to possess antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds.[1] One study has reported its anti-H5N1 activity with a 3% protective rate at a 5 μM concentration in Madin-Darby Canine Kidney (MDCK) cells.[1] The anti-inflammatory effects are hypothesized to be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

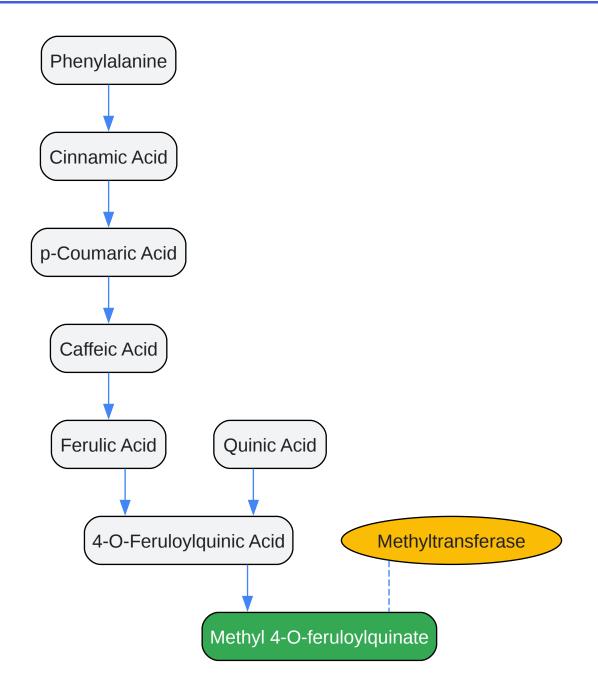
Hypothesized Anti-inflammatory Signaling Pathway: NF-**KB** Inhibition

The NF-κB pathway is a key regulator of the inflammatory response. It is proposed that **Methyl 4-O-feruloylquinate** may inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of proinflammatory genes.[1]









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References



- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 5-O-feruloylquinate | C18H22O9 | CID 102004731 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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